molecular formula C10H19NO B175516 Lupinine CAS No. 10248-30-3

Lupinine

Cat. No. B175516
CAS RN: 10248-30-3
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-VHSXEESVSA-N
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Description

Lupinine is a quinolizidine alkaloid commonly found in various species of the Lupinus genus. It is one of the many alkaloids that contribute to the bitter taste and toxicity of lupin seeds, which can be a concern for their use in animal feed and human consumption. However, this compound also has potential pharmacological properties that have sparked interest in its synthesis and structural analysis .

Synthesis Analysis

Several approaches have been developed for the synthesis of this compound. One efficient asymmetric synthesis achieved a high diastereomeric ratio and good overall yield starting from commercially available materials, using a strategy that involved two sequential ring-closures with concomitant N-debenzylation . Another synthesis method utilized a formal [3+3] annulation process starting from 5-amino-1-pentanol, establishing the quinolizidine skeleton through a key acid-catalyzed cyclization . Additionally, radical cyclizations of 1,4-dihydropyridines under ultrasonic conditions have been applied to the synthesis of this compound, offering regio and diastereoselective reactions . A short total synthesis of this compound was also described using a double Mitsunobu reaction, which is amenable for the generation of various quinolizidine alkaloids .

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied through spectroscopic methods. For instance, the conformational and structural properties of (-)-lupinine were investigated using microwave spectroscopy, revealing a dominant trans conformation within a double-chair skeleton. This conformation is stabilized by an intramolecular O-H···N hydrogen bond, which is a key feature of its stability . The absolute configuration of various lupin alkaloids, including this compound, has been determined by comparing spectroscopic data with synthetic samples .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to its reactive functional groups. The presence of a nitrogen atom allows for the formation of hydrogen bonds, as seen in the stabilization of its trans conformation . The alkaloid's reactivity has been harnessed in synthetic approaches, such as the Mitsunobu reaction, which is used to invert stereochemistry and introduce new functional groups . The cyclization reactions are also pivotal in constructing the quinolizidine core of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its molecular structure. The intramolecular hydrogen bond contributes to its conformational stability and may influence its solubility and interaction with other molecules . The kinetic analysis of enzymes involved in the metabolism of lupin alkaloids, such as glutamine synthetase, provides insight into the interaction of this compound with biological systems . The compositional analysis of lupin seeds, which contain this compound, has been conducted to evaluate their nutritional value, indicating the importance of understanding the properties of this compound in the context of food science .

Scientific Research Applications

Anticonvulsant Applications

Lupinine, a quinolizidine alkaloid found in Lupinus species, has been researched for its potential anticonvulsant properties. Villalpando-Vargas and Medina-Ceja (2016) discussed the experimental evidence supporting the anticonvulsant action of Sparteine, a compound closely related to this compound, in models of acute seizures and status epilepticus. It is suggested that this compound could modulate neuronal hyperexcitability through the activation of specific subtypes of muscarinic acetylcholine receptors (mAChRs), potentially offering therapeutic benefits against seizures and status epilepticus (Villalpando-Vargas & Medina-Ceja, 2016).

Nutritional and Health Benefits

This compound is also associated with the health benefits of lupin seeds. Arnoldi et al. (2015) highlighted the potential of lupin seeds in preventing dyslipidemia, diabetes, and hypertension. The unique traits of lupin proteins, fatty acids, and fiber make it an excellent component in various healthy diets, with potential effects on physiological conditions like diabetes, hypertension, and obesity. Lupin seeds have been used to produce functional foods, contributing to the management of these conditions (Arnoldi et al., 2015).

Mechanism of Action

Target of Action

Lupinine, also known as (-)-Lupinine, is a quinolizidine alkaloid present in the genus Lupinus . The primary targets of this compound are acetylcholinesterase and acetylcholine receptors . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while acetylcholine receptors are proteins that respond to the neurotransmitter acetylcholine.

Mode of Action

This compound acts as a reversible inhibitor of acetylcholinesterase This compound’s structure is similar to the ammonium “head” of the acetylcholinesterase endogenous agonist, acetylcholine . This allows this compound to bind to the active site of the enzyme, preventing acetylcholine from binding and being broken down. This compound also has an inhibitory effect on acetylcholine receptors .

Biochemical Pathways

The biosynthesis of this compound from its natural precursor, lysine, has been extensively studied . The process involves decarboxylation of lysine into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in overstimulation of acetylcholine receptors. This can cause a variety of effects, depending on the location of the receptors. For example, in the peripheral nervous system, this could lead to muscle contractions, while in the central nervous system, it could result in altered cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of alkaloids like this compound in lupin plants can vary due to genetic and environmental factors . Additionally, the presence of this compound in soil and water has been reported, suggesting that environmental conditions can affect its distribution and potentially its action

Future Directions

The biosynthesis of quinolizidine alkaloids (QAs) like Lupinine is poorly understood, with only the two first pathway enzymes having been discovered so far . The full elucidation of the QA pathway, including the identification and characterization of the missing pathway enzymes, is a potential area for future research .

properties

IUPAC Name

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197565
Record name Lupinine
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

486-70-4, 10248-30-3
Record name Lupinine
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Record name Lupinine, (+/-)-
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Record name Lupinine
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Record name Lupinine
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Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
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Record name LUPININE
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Record name LUPININE, (±)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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